molecular formula C19H20ClNO B14647511 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide CAS No. 52802-42-3

3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide

Cat. No.: B14647511
CAS No.: 52802-42-3
M. Wt: 313.8 g/mol
InChI Key: DXBBFJPXDNYADD-UHFFFAOYSA-N
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Description

3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 1,2,3,4-tetrahydronaphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Amidation: The resulting acylated product is then reacted with aniline (phenylamine) to form the corresponding amide.

    Chlorination: The final step involves the chlorination of the amide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of phenolic compounds.

Scientific Research Applications

3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The phenyl and tetrahydronaphthalenyl groups contribute to the overall hydrophobic interactions and stability of the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)propanamide
  • 1-Chloro-3-phenylpropane
  • 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]

Uniqueness

3-Chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is unique due to the presence of the tetrahydronaphthalenyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

CAS No.

52802-42-3

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

IUPAC Name

3-chloro-N-phenyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide

InChI

InChI=1S/C19H20ClNO/c20-13-12-19(22)21(17-8-2-1-3-9-17)18-11-10-15-6-4-5-7-16(15)14-18/h1-9,18H,10-14H2

InChI Key

DXBBFJPXDNYADD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1N(C3=CC=CC=C3)C(=O)CCCl

Origin of Product

United States

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